molecular formula C11H7FO2 B112487 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde CAS No. 33342-17-5

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

Cat. No. B112487
CAS RN: 33342-17-5
M. Wt: 190.17 g/mol
InChI Key: CKQKBILGSICMPT-UHFFFAOYSA-N
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Description

“5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a 4-fluoro-phenyl group attached to it .


Synthesis Analysis

While specific synthesis methods for “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” were not found, similar compounds are often synthesized through various methods including condensation reactions .


Chemical Reactions Analysis

The chemical reactivity of “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its specific structure. Furan rings, phenyl groups, and carbaldehyde groups each have their own typical reactivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its specific structure. For example, similar compounds like 4-fluorophenol have a boiling point of 185 °C and a melting point of 43-46 °C .

Scientific Research Applications

Crystal Structure Analysis

This compound can be used to study the effects of substituents on the crystal packing of derivatives of phenyl-furan compounds. By introducing different substituents into the 4′-phenyl ring, researchers can understand how these changes influence the molecular arrangement within crystals. This is crucial for designing materials with specific properties .

Anticancer Activity

Benzoxazole derivatives, including those with a fluoro-phenyl-furan structure, have shown potential in anticancer research. They can be designed to target specific cancer cells, offering a pathway to develop new anticancer drugs with higher selectivity and lower toxicity .

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, particularly in the production of liquid crystals and pharmaceuticals. Its role as an intermediate allows for the creation of complex molecules with desired physical and chemical properties .

Hydrogen Bonding Studies

The introduction of a fluoro substituent can affect hydrogen bonding patterns in molecular structures. Studying this compound can provide insights into the role of energetically small intermolecular interactions in determining the arrangement of molecules in crystal lattices .

Medicinal Chemistry

In medicinal chemistry, the fluoro-phenyl-furan moiety can be incorporated into larger molecules to enhance their pharmacological profile. This includes improving drug solubility, stability, and potency .

Material Science

The compound’s ability to influence crystal packing makes it valuable in material science. It can be used to develop new materials with tailored optical, electrical, or mechanical properties, which are essential for various technological applications .

Biological Activity Profiling

Various benzoxazole analogs exhibit a broad spectrum of biological activities. By studying this compound, researchers can profile its biological activity, which is beneficial for discovering new therapeutic agents .

Solubility Enhancement

The fluoro-phenyl-furan structure can be utilized to enhance the solubility of pharmaceutical compounds. This is particularly important for drug formulation, as it ensures the active ingredient is bioavailable in the body .

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde”. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its specific properties. For example, 4-fluorophenol is classified as a flammable solid and can cause skin and eye irritation .

Future Directions

The future directions for “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

5-(4-fluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQKBILGSICMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354191
Record name 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

CAS RN

33342-17-5
Record name 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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